molecular formula C20H24N2O3 B6965762 N-[2-(furan-2-yl)ethyl]-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide

N-[2-(furan-2-yl)ethyl]-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide

Cat. No.: B6965762
M. Wt: 340.4 g/mol
InChI Key: APGFMMGORCQRKG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide is a complex organic compound characterized by its unique structural features It contains a furan ring, a phenyl group, and a hexahydro-pyrano-pyrrole core

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-20(21-10-8-16-7-4-11-25-16)22-13-17(15-5-2-1-3-6-15)18-14-24-12-9-19(18)22/h1-7,11,17-19H,8-10,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGFMMGORCQRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1N(CC2C3=CC=CC=C3)C(=O)NCCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl ethylamine, which is then reacted with a phenyl-substituted hexahydro-pyrano-pyrrole derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different structural analogs.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)ethyl]-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan and phenyl groups may facilitate binding to specific sites, while the hexahydro-pyrano-pyrrole core can interact with various pathways, leading to biological effects such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)ethyl]-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide: shares similarities with other compounds containing furan and pyrrole rings, such as:

Uniqueness

What sets this compound apart is its unique combination of structural elements, which confer distinct chemical and biological properties

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